Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15734349
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |
| Standard InChI Key | OPSPNAJAEYWQHG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrole ring () with two key substituents:
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An ethyl ester group (–COOCHCH) at the 2-position.
This substitution pattern distinguishes it from simpler pyrrole derivatives, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (PubChem CID: 4615304), which lacks aromatic substituents .
Spectroscopic and Computational Data
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logP: Estimated at ~3.97 based on analogs like ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)carbamoyl]-1H-pyrrole-2-carboxylate (logP = 3.97) , suggesting moderate lipophilicity.
Table 1: Comparative Molecular Properties of Selected Pyrrole Derivatives
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis typically involves condensation reactions between aldehydes/ketones and pyrrole precursors. For example:
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Chlorination: Ethyl 5-methyl-1H-pyrrole-2-carboxylate reacts with sulfuryl dichloride () in carbon tetrachloride at 0°C to yield chlorinated analogs .
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Esterification: Carboxylic acid derivatives are esterified using ethanol under acidic conditions, a common step in pyrrole chemistry.
Optimized Reaction Conditions
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Catalysts: None required for simple esterification, though Lewis acids may enhance yields in complex substitutions.
Physicochemical and Pharmacological Profile
Solubility and Stability
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logSw: Approximately -4.26 for analogs , indicating low aqueous solubility.
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Polar Surface Area: ~44.81 Ų , suggesting moderate permeability.
Comparative Analysis with Structural Analogs
Substituent Effects on Properties
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Aromatic vs. Aliphatic Groups: The 4-methylphenyl group enhances π-π stacking interactions compared to aliphatic substituents (e.g., methyl in PubChem CID: 4615304) .
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Chlorination Impact: Dichloro derivatives (e.g., CAS 24691-21-2) exhibit higher reactivity but reduced stability .
Table 2: Impact of Substituents on Pyrrole Reactivity
| Substituent Position | Functional Group | Effect on Reactivity |
|---|---|---|
| 3-position | 4-Methylphenyl | Stabilizes via resonance |
| 4-position | Chlorine | Increases electrophilicity |
| 2-position | Ethyl ester | Enhances solubility in organic solvents |
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Materials Science: Exploration of optoelectronic properties due to conjugated π-systems.
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Synthetic Methodology: Development of catalytic asymmetric routes for enantioselective synthesis.
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